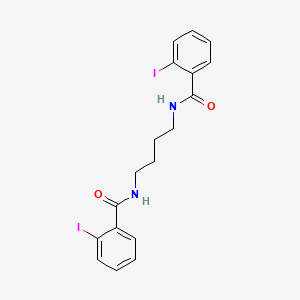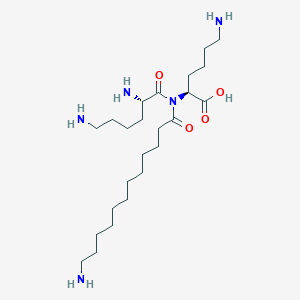
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is a synthetic peptide compound It is composed of two lysine residues linked by a 12-aminododecanoyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected lysine is then coupled with 12-aminododecanoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine and 12-aminododecanoic acid are synthesized.
Automated Peptide Synthesizers: Automated peptide synthesizers are used to couple the amino acids efficiently.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation of amino groups.
Amines: Formed from reduction of the compound.
Substituted Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine involves:
Molecular Targets: The compound interacts with specific proteins and enzymes in the body.
Pathways Involved: It can modulate cellular signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar properties but lacking the 12-aminododecanoyl chain.
L-Lysyl-N~2~-(6-aminocaproyl)-L-lysine: A compound with a shorter aminocaproyl chain instead of the 12-aminododecanoyl chain.
Uniqueness
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is unique due to its longer 12-aminododecanoyl chain, which imparts distinct chemical and biological properties. This makes it more versatile for various applications compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
882172-07-8 |
|---|---|
Formule moléculaire |
C24H49N5O4 |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[12-aminododecanoyl-[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H49N5O4/c25-17-11-7-5-3-1-2-4-6-8-16-22(30)29(21(24(32)33)15-10-13-19-27)23(31)20(28)14-9-12-18-26/h20-21H,1-19,25-28H2,(H,32,33)/t20-,21-/m0/s1 |
Clé InChI |
UVPFYPGJXUAKNR-SFTDATJTSA-N |
SMILES isomérique |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)[C@H](CCCCN)N)CCCCCN |
SMILES canonique |
C(CCCCCC(=O)N(C(CCCCN)C(=O)O)C(=O)C(CCCCN)N)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


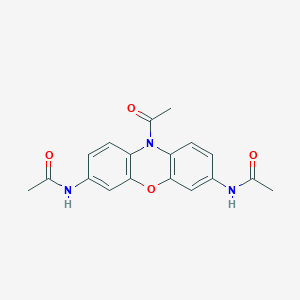
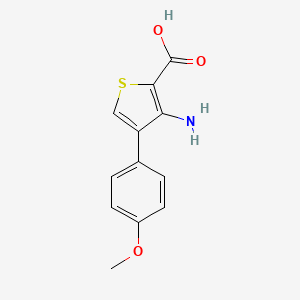

![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)

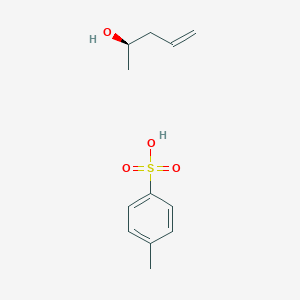
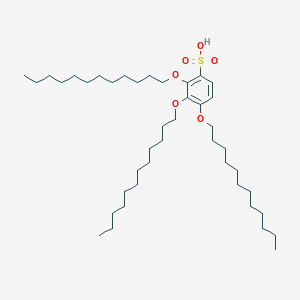
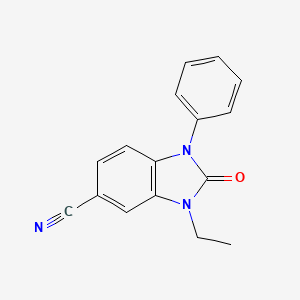
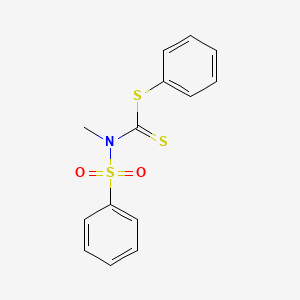

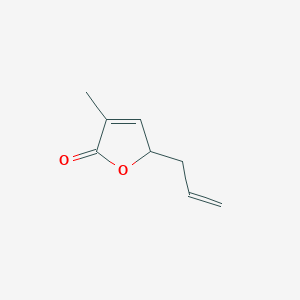
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
